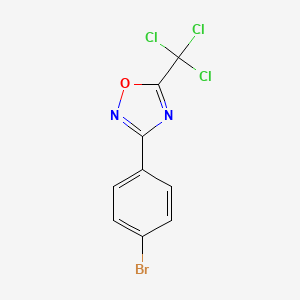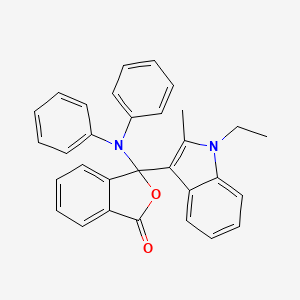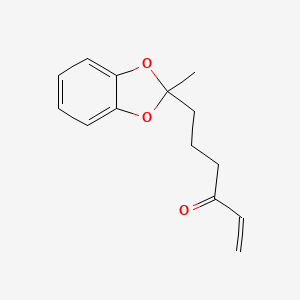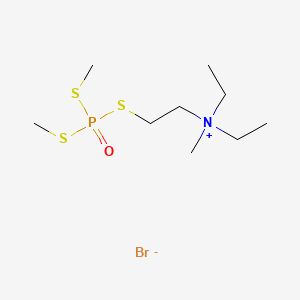
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid typically involves the halogenation of a suitable precursor. One common method includes the bromination and chlorination of a butenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired (Z)-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized butenoic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its halogenated structure makes it a useful probe for investigating halogenase enzymes and their mechanisms.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets. The presence of halogen atoms allows for strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid include:
- (Z)-3-Bromo-4-oxo-but-2-enoic acid
- (Z)-2-Chloro-4-oxo-but-2-enoic acid
- (Z)-3-Bromo-2-chloro-but-2-enoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and chlorine atoms in the same molecule, along with the oxo group
Propiedades
| 51742-42-8 | |
Fórmula molecular |
C4H2BrClO3 |
Peso molecular |
213.41 g/mol |
Nombre IUPAC |
(Z)-3-bromo-2-chloro-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H2BrClO3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- |
Clave InChI |
ALLBBCMVBCVCKG-IHWYPQMZSA-N |
SMILES isomérico |
C(=O)/C(=C(\C(=O)O)/Cl)/Br |
SMILES canónico |
C(=O)C(=C(C(=O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)



![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)


